BenchChemオンラインストアへようこそ!

6-Tert-butylpyridine-3-carbonitrile

Medicinal Chemistry Physicochemical Properties Drug Design

6-Tert-butylpyridine-3-carbonitrile (CAS 56029-45-9) is a strategic pyridine building block featuring a 3‑cyano handle and a 6‑tert‑butyl group that imparts elevated lipophilicity (XLogP3 = 2.3) and steric bulk. This precise substitution pattern is essential for synthesizing GLP‑1R agonists (patents US‑2020325121‑A1 and US‑10954221‑B2) and exploring CCR5 antagonism; simpler pyridine‑3‑carbonitrile analogs lack the requisite conformational and binding properties. Procure this compound to access validated chemical space in metabolic and inflammatory disease programs. Standard international B2B shipping is available for R&D quantities.

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
CAS No. 56029-45-9
Cat. No. B1319214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Tert-butylpyridine-3-carbonitrile
CAS56029-45-9
Molecular FormulaC10H12N2
Molecular Weight160.22 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC=C(C=C1)C#N
InChIInChI=1S/C10H12N2/c1-10(2,3)9-5-4-8(6-11)7-12-9/h4-5,7H,1-3H3
InChIKeyJHHURKBLEGFPPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Tert-butylpyridine-3-carbonitrile (CAS 56029-45-9): A Lipophilic Pyridine Scaffold for Drug Discovery


6-Tert-butylpyridine-3-carbonitrile is a functionalized pyridine building block, characterized by a cyano group at the 3-position and a bulky, hydrophobic tert-butyl group at the 6-position . It serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of GLP-1R agonists and kinase inhibitors , and is identified in primary research as a potential CCR5 antagonist with implications for HIV and inflammatory disease research [1].

Why 6-Tert-butylpyridine-3-carbonitrile Cannot Be Replaced by a Generic Pyridine-3-carbonitrile


Substitution with simpler pyridine-3-carbonitrile analogs is not feasible in applications demanding specific physicochemical properties. The 6-tert-butyl group is not an inert structural element; it dramatically increases the compound's lipophilicity (XLogP3 = 2.3 ) and introduces substantial steric bulk, which directly influences target binding and metabolic stability. For instance, the tert-butyl group is a key structural feature in a series of GLP-1R agonists, and its removal would abolish the intended binding interactions . Similarly, the compound's utility as a CCR5 antagonist [1] is contingent on this exact substitution pattern; any modification would likely result in a loss of affinity. Therefore, using a less substituted pyridine-3-carbonitrile would yield a molecule with different conformational preferences and target engagement potential, rendering it an invalid comparator for structure-activity relationship (SAR) studies or advanced synthesis.

Quantitative Differentiation of 6-Tert-butylpyridine-3-carbonitrile (CAS 56029-45-9)


Increased Lipophilicity of 6-Tert-butylpyridine-3-carbonitrile vs. Unsubstituted Pyridine-3-carbonitrile

The addition of a tert-butyl group at the 6-position significantly alters the physicochemical profile relative to the unsubstituted pyridine-3-carbonitrile core. The target compound exhibits a predicted LogP (XLogP3) of 2.3 , indicating markedly higher lipophilicity. This property is critical for membrane permeability and target engagement in hydrophobic binding pockets. The specific data provided are the result of in silico calculations (XLogP3), a standard method for predicting a compound's lipophilicity .

Medicinal Chemistry Physicochemical Properties Drug Design

Unique Steric Bulk of 6-Tert-butylpyridine-3-carbonitrile vs. 6-Methyl-pyridine-3-carbonitrile

The tert-butyl group provides a distinct and quantifiable steric profile compared to smaller alkyl substituents like methyl. The Taft steric parameter (Es) for a tert-butyl group is approximately -1.54, whereas for a methyl group it is 0.00 [1]. This substantial steric bulk can enforce specific conformational constraints in receptor binding and can shield the pyridine core or adjacent functional groups from metabolic enzymes, thereby potentially enhancing in vitro half-life [1]. The bulky nature of the tert-butyl group is highlighted as a key structural feature that enhances its steric hindrance .

Medicinal Chemistry Structure-Activity Relationship (SAR) Organic Synthesis

Differentiated Application in GLP-1R Agonist Synthesis vs. Generic Pyridine-3-carbonitriles

The compound's specific utility is documented in patent literature, where it is used as a building block in the synthesis of GLP-1R agonists, a class of drugs for type 2 diabetes . The tert-butyl group is a critical structural feature for these molecules, and the synthesis is not achievable with a generic pyridine-3-carbonitrile (e.g., CAS 100-54-9) due to the absence of the required alkyl substitution for the target binding interaction . The patent specifically identifies this compound and its analogs as key intermediates .

Medicinal Chemistry Diabetes Research Peptide Mimetics

Recommended Application Scenarios for Procuring 6-Tert-butylpyridine-3-carbonitrile (CAS 56029-45-9)


Medicinal Chemistry for GLP-1R Agonist Programs

Procure this compound as a key building block for the synthesis of novel GLP-1R agonists, as documented in patents US-2020325121-A1 and US-10954221-B2 . Its specific substitution pattern is essential for accessing the target chemical space, and a generic alternative is not viable. This scenario is driven by the evidence of its direct use in a high-value therapeutic area.

Structure-Activity Relationship (SAR) Studies for CCR5 Antagonists

Use this compound to explore the role of the tert-butyl group's lipophilicity (XLogP3 = 2.3) and steric bulk (Es ≈ -1.54) in CCR5 binding [REFS-2, REFS-3]. The data from primary research indicates its potential as a CCR5 antagonist, making it a valuable tool compound for HIV or inflammatory disease research [1]. This application stems directly from its unique physicochemical profile and preliminary biological annotation.

Kinase Inhibitor Probe Design

Employ 6-tert-butylpyridine-3-carbonitrile as a versatile intermediate for creating focused libraries of kinase inhibitors. The nitrile group provides a vector for further derivatization, while the 6-tert-butyl group confers enhanced lipophilicity and metabolic stability compared to smaller alkyl substituents, potentially leading to improved drug-like properties . This is a rational application based on the class-level inference of its physicochemical advantages.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Tert-butylpyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.